molecular formula C12H20N2O3 B1469205 1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1410310-37-0

1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1469205
CAS RN: 1410310-37-0
M. Wt: 240.3 g/mol
InChI Key: JSQTWKJDVWRYMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, a class of compounds to which “1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid” belongs, has been the subject of considerable research . Various methods have been developed, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H20N2O3. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Functional Derivatives

  • The research into azetidine derivatives has provided insights into synthesizing functional derivatives of azetidines, such as methyl 1-tosylazetidine-2-carboxylate, which can be converted to corresponding carboxylic acids and carbinols. This area focuses on the development of new compounds with potential applications in medicinal chemistry and materials science Chen, T.-y., Sanjiki, T., Kato, H., & Ohta, M. (1967).

Biological and Foldameric Applications

  • The synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives demonstrates interest in developing molecules for biological applications and foldameric studies. These derivatives contain bromo-substituted carbon centers useful for further functionalization, highlighting the compound's versatility for generating biologically active molecules and materials for structural biology Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & Kimpe, N. (2011).

Novel Isomeric Analogs and Polypeptide Synthesis

  • Studies on the synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, indicate its use in the synthesis of high molecular weight polypeptides. This research contributes to the understanding of azetidine derivatives in peptide and protein engineering, offering a pathway to novel biomaterials Soriano, D. S., Podraza, K. F., & Cromwell, N. (1980).

Antibacterial Agents

  • Azetidinylquinolones, incorporating azetidine moieties, have been studied for their antibacterial properties, demonstrating the potential of azetidine derivatives in developing new antimicrobial agents. These compounds have been evaluated for their in vitro and in vivo efficacy, providing valuable insights into the design of novel antibiotics Frigola, J., Torrens, A., Castrillo, J. A., et al. (1994).

Polymeric Materials

  • The synthesis of azetidine-containing compounds for the development of self-curable aqueous-based polyurethane dispersions demonstrates an innovative application in materials science. This research explores the potential of azetidine derivatives in creating advanced polymeric materials with self-curing properties Wang, S.-C., Chen, P.-C., Yeh, J., & Chen, K.-N. (2006).

Safety and Hazards

The safety data sheet for a similar compound, 1-Boc-azetidine-3-carboxylic acid, indicates that it should not be used for food, drug, pesticide or biocidal product use . It’s recommended to use personal protective equipment when handling the compound .

Future Directions

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . Therefore, future research may focus on developing new synthesis methods, exploring their reactivity, and investigating their potential applications in various fields.

properties

IUPAC Name

1-[2-(cyclohexylamino)-2-oxoethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(13-10-4-2-1-3-5-10)8-14-6-9(7-14)12(16)17/h9-10H,1-8H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQTWKJDVWRYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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